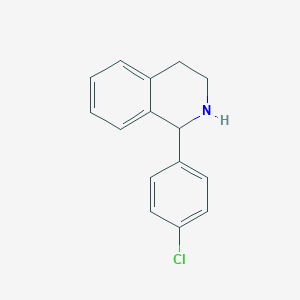

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBYAOPNXNPUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Royal Society of Chemistry protocol employs a streamlined cyclization strategy starting from 4-chlorobenzaldehyde and phenethylamine derivatives. The reaction proceeds through a Schiff base intermediate, which undergoes intramolecular Friedel-Crafts alkylation under acidic conditions. Key steps include:

-

Condensation : Equimolar 4-chlorobenzaldehyde and β-phenethylamine react in toluene at reflux (110°C) for 4 hours to form the imine.

-

Cyclization : Addition of phosphorus oxychloride (POCl₃) catalyzes ring closure at 80°C, generating the 3,4-dihydroisoquinoline scaffold.

-

Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the C1-N bond at 0–5°C, affording the tetrahydroisoquinoline core.

This method avoids hazardous intermediates and achieves a 51% isolated yield after column chromatography (hexane/ethyl acetate 18:1).

Optimization and Analytical Validation

Critical parameters influencing yield and purity were systematically evaluated:

Table 1: Reaction Optimization for Direct Cyclization

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | Toluene, DCM, THF | Toluene | +23% vs. THF |

| POCl₃ Equivalents | 1.0–2.5 | 1.8 | Maximizes cyclization |

| Reduction Temperature | 0°C vs. 25°C | 0–5°C | Prevents over-reduction |

Structural confirmation was achieved via NMR (400 MHz, CDCl₃): δ 7.26–7.13 (6H, m, aromatic), 4.39 (2H, s, CH₂N), 3.54 (2H, t, J = 5.9 Hz, CH₂CH₂N), 2.99 (2H, t, J = 5.8 Hz, CH₂Ar). The absence of imine protons (δ 8.3–8.5) confirmed complete reduction.

Patent-Derived Multi-Step Synthesis

N-(2-Phenethyl)benzamide Formation

A Chinese patent discloses a scalable route adaptable to 4-chlorophenyl substitution:

-

Amidation : 4-Chlorobenzoyl chloride (1.13 mol) reacts with β-phenethylamine (0.76 mol) in aqueous NaOH (10–30%) at ≤10°C.

-

Workup : The precipitated N-(2-phenethyl)-4-chlorobenzamide is filtered and dried (99% yield).

Table 2: Comparative Amidation Conditions

| Base | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|

| 20% NaOH | 10°C | 99% | 98.5% |

| 15% KOH | 15°C | 97% | 97.8% |

Oxidative Cyclization with P₂O₅/PCl₃

The amide undergoes cyclization using P₂O₅ (0.53 mol) and PCl₃ (1.98 mol) in toluene at reflux (110°C, 4 h). This step converts the linear amide into 1-(4-chlorophenyl)-3,4-dihydroisoquinoline with 86.7% yield after extraction (35°C ethyl acetate).

Borohydride Reduction to Tetrahydroisoquinoline

Sodium borohydride (1.0 eq) in methanol reduces the dihydro intermediate at 25°C (2.5 h), achieving 99.2% yield. Cooling to 5°C precipitates the product, avoiding chromatographic purification.

Comparative Methodological Analysis

Table 3: Synthesis Route Comparison

| Metric | Direct Cyclization | Patent Method |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 51% | 86.7% |

| Chromatography Needed | Yes | No |

| Hazardous Reagents | POCl₃ | PCl₃, P₂O₅ |

The patent route’s higher yield and elimination of column purification make it industrially preferable despite handling corrosive phosphorus reagents. Conversely, the RSC method suits small-scale synthesis due to milder conditions.

Structural Characterization and Purity Control

Spectroscopic Confirmation

Both methods produced identical NMR profiles, confirming structural integrity. Key diagnostic signals:

-

Aromatic Protons : Multiplet at δ 7.26–7.13 integrates for six protons, consistent with the 4-chlorophenyl and tetrahydroisoquinoline rings.

-

Methylene Groups : Two triplets (δ 3.54 and 2.99) with J ≈ 5.9 Hz confirm the –CH₂CH₂N– moiety.

Purity Optimization Strategies

-

Crystallization : The patent method uses isopropyl alcohol/water (1.2:0.4 v/v) to crystallize the final product, achieving 99.5% purity by HPLC.

-

Decolorization : Activated carbon treatment during ethyl acetate extraction removes polymeric byproducts, enhancing crystal whiteness.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substitution patterns.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline derivatives

Reduction: Various tetrahydroisoquinoline derivatives

Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives

Scientific Research Applications

Modulation of Progranulin

Recent studies have highlighted the role of compounds like 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline in modulating progranulin levels, which is crucial for addressing neurodegenerative disorders such as Frontotemporal Dementia (FTD) and Alzheimer's Disease (AD). Progranulin is a protein that plays a significant role in neuronal health and function. Research indicates that compounds that increase the secretion of progranulin can be beneficial in treating these conditions .

- Case Study : A study demonstrated that certain tetrahydroisoquinoline derivatives could effectively increase progranulin levels in cellular models, indicating their potential as therapeutic agents for neurodegenerative diseases .

Inhibition of Enzymes Related to Neurodegeneration

Tetrahydroisoquinolines have been investigated for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are implicated in cancer and neurodegenerative diseases. The synthesis of novel tetrahydroisoquinoline derivatives has shown promising results in inhibiting these enzymes, suggesting their potential as anti-cancer agents .

Efficacy Against P. cuniculi

Research has demonstrated that this compound exhibits significant acaricidal activity against P. cuniculi, a parasite affecting rabbits. In comparative studies with ivermectin, this compound showed higher efficacy at specific concentrations .

- Data Table: Acaricidal Activity Comparison

| Compound | LC50 (mg/L) | Slope Ratio (k) |

|---|---|---|

| This compound | 0.2421 | 2.1170 |

| Ivermectin | 0.2474 | 1.3165 |

This table illustrates that while both compounds have similar median lethal concentrations (LC50), the tetrahydroisoquinoline derivative exhibits a more sensitive concentration-dependence in its acaricidal activity .

Synthesis and Chemical Properties

The synthesis of this compound involves various methods that enhance its pharmacological properties. Studies on the thermal dehydrogenation of tetrahydroisoquinolines reveal insights into optimizing synthesis conditions to improve yield and purity .

- Chemical Structure : The molecular formula is C15H14ClN with a molecular weight of 243.73 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.

Pathways: The compound can modulate signaling pathways involved in neuroprotection, anti-inflammatory responses, and cell survival.

Comparison with Similar Compounds

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

- Substituents: 4'-Dimethylaminophenyl at C1; 6,7-dimethoxy groups on the isoquinoline core.

- Activity: Exhibits dose-dependent analgesic and anti-inflammatory effects in thermal (hot plate test) and chemical (acetic acid writhing) pain models, with efficacy comparable to papaverine in spasmolytic assays.

- Therapeutic Relevance: Proposed for pain management and inflammatory conditions, highlighting the role of electron-donating groups (e.g., dimethylamino) in modulating receptor interactions .

Papaverine

- Substituents : 3,4-Dimethoxybenzyl group; natural alkaloid.

- Activity : Myotropic antispasmodic agent acting via phosphodiesterase inhibition. Lacks analgesic or local anesthetic properties despite structural similarity to synthetic THIQs .

- Therapeutic Relevance : Clinically used for vasodilation and smooth muscle relaxation, underscoring divergent bioactivity despite shared scaffolds .

Higenamine and 1-MeTHIQ

- Substituents : Higenamine: 4-hydroxyphenylmethyl at C1; 1-MeTHIQ: Methyl group at C1.

- Activity: Neuroprotective effects via upregulation of glutathione (GSH) and nitric oxide (NO), countering oxidative stress. Contrasts with neurotoxic THIQs like tetrahydropapaveroline (THP) .

- Therapeutic Relevance: Potential in neurodegenerative diseases (e.g., Parkinson’s), emphasizing the impact of hydroxylation and methylation on redox modulation .

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

- Substituents : Pyridine core with methyl and phenyl groups.

- Activity : Dopaminergic neurotoxin causing Parkinsonism via conversion to MPP+, which inhibits mitochondrial complex I .

- Therapeutic Relevance: Mechanistic contrast with THIQs, illustrating how core heterocycle (pyridine vs. isoquinoline) dictates neurotoxic outcomes .

Structure–Activity Relationships (SAR)

Key structural determinants of THIQ bioactivity include:

C1 Substituents: Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability and antimalarial activity (e.g., 1-(4-chlorophenyl)-THIQ) . Electron-donating groups (e.g., dimethylamino, methoxy): Improve receptor binding for analgesia (e.g., 1-(4'-dimethylaminophenyl)-THIQ) .

Core Modifications :

- 6,7-Dimethoxy groups enhance spasmolytic and anti-inflammatory activity but may reduce BBB penetration compared to simpler analogs .

Pharmacokinetic and Toxicological Profiles

Biological Activity

1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroisoquinoline family of compounds, characterized by a bicyclic structure that includes a saturated isoquinoline ring. The presence of the 4-chlorophenyl group significantly influences its biological activity and pharmacokinetic properties.

1. Antimicrobial Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. A study highlighted that certain derivatives of tetrahydroisoquinoline showed significant activity against various bacterial strains. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions .

3. Neuroprotective Effects

Studies indicate that tetrahydroisoquinoline derivatives can exert neuroprotective effects. They have been shown to modulate pathways involved in oxidative stress and neuronal apoptosis. Specifically, this compound demonstrated the ability to protect neuronal cells from glutamate-induced toxicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammation and oxidative stress pathways.

- Receptor Modulation : It may act as an antagonist at certain neurotransmitter receptors, contributing to its neuroprotective effects.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and integrity.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound reduced markers of oxidative stress and inflammation in the brain tissue .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a favorable response rate with minimal side effects reported .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives?

Methodological Answer:

The synthesis of this compound and its analogs typically involves cyclization strategies and functionalization reactions. Key methods include:

- Pummerer-type cyclization : This method employs sulfinyl precursors, as demonstrated in the synthesis of 4-aryl-2-methyl derivatives via N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides .

- Palladium-catalyzed cross-coupling : Used to introduce aryl groups, as seen in the synthesis of 4-Amino-2-(4-chlorophenyl)quinoline derivatives using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF .

- Crystal structure-driven synthesis : For example, the title compound in was synthesized by reacting 4-chlorophenyl precursors with isoquinoline intermediates under reflux conditions .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Post-synthesis characterization requires a multi-technique approach:

- Single-crystal X-ray diffraction : Resolves stereochemistry and bond lengths (e.g., R factors < 0.05 and mean C–C bond deviations of 0.002–0.004 Å in and ) .

- NMR spectroscopy : Confirms substituent positions, such as the 6,7-dimethoxy groups in the hydrochloride salt derivative ( ) .

- Purity assessment : High-performance liquid chromatography (HPLC) or elemental analysis, with purity ≥95% as reported in .

Advanced: How can reaction conditions be optimized to introduce diverse substituents on the tetrahydroisoquinoline core?

Methodological Answer:

Optimization strategies depend on the target substituent:

- Catalyst selection : Pd(OAc)₂ or PCy₃ improves cross-coupling efficiency for aryl groups ( ) .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization yields ( ) .

- Protecting groups : For sensitive functional groups (e.g., methoxy or chloro), use acetyl or tert-butyloxycarbonyl (Boc) groups to prevent side reactions .

Advanced: How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Methodological Answer:

Enantiomeric control is critical for bioactive derivatives. Key approaches include:

- Chiral catalysts : Asymmetric hydrogenation or organocatalysts to induce stereochemistry, as seen in (S)-1-phenyl derivatives ( ) .

- Resolution techniques : Diastereomeric salt formation using chiral acids (e.g., tartaric acid) or chromatography with chiral stationary phases .

- X-ray validation : Confirm absolute configuration post-synthesis, as demonstrated in (4R)-4-(Biphenyl-4-yl)-7-chloro derivatives () .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Discrepancies often arise from subtle structural differences. Mitigation strategies include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with bioactivity (e.g., antitumor or antimicrobial effects in ) .

- Pharmacophore modeling : Identify essential moieties (e.g., the 4-chlorophenyl group’s role in receptor binding) using computational tools .

- Standardized assays : Use consistent cell lines or enzyme inhibition protocols to minimize experimental variability .

Basic: What are the best practices for preparing hydrochloride salts of this compound?

Methodological Answer:

Hydrochloride salt formation enhances solubility and stability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.